

## Preclinical & Clinical Data

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### Compound Focus: Falnidadamol

CAS No.: 196612-93-8

Cat. No.: S547937

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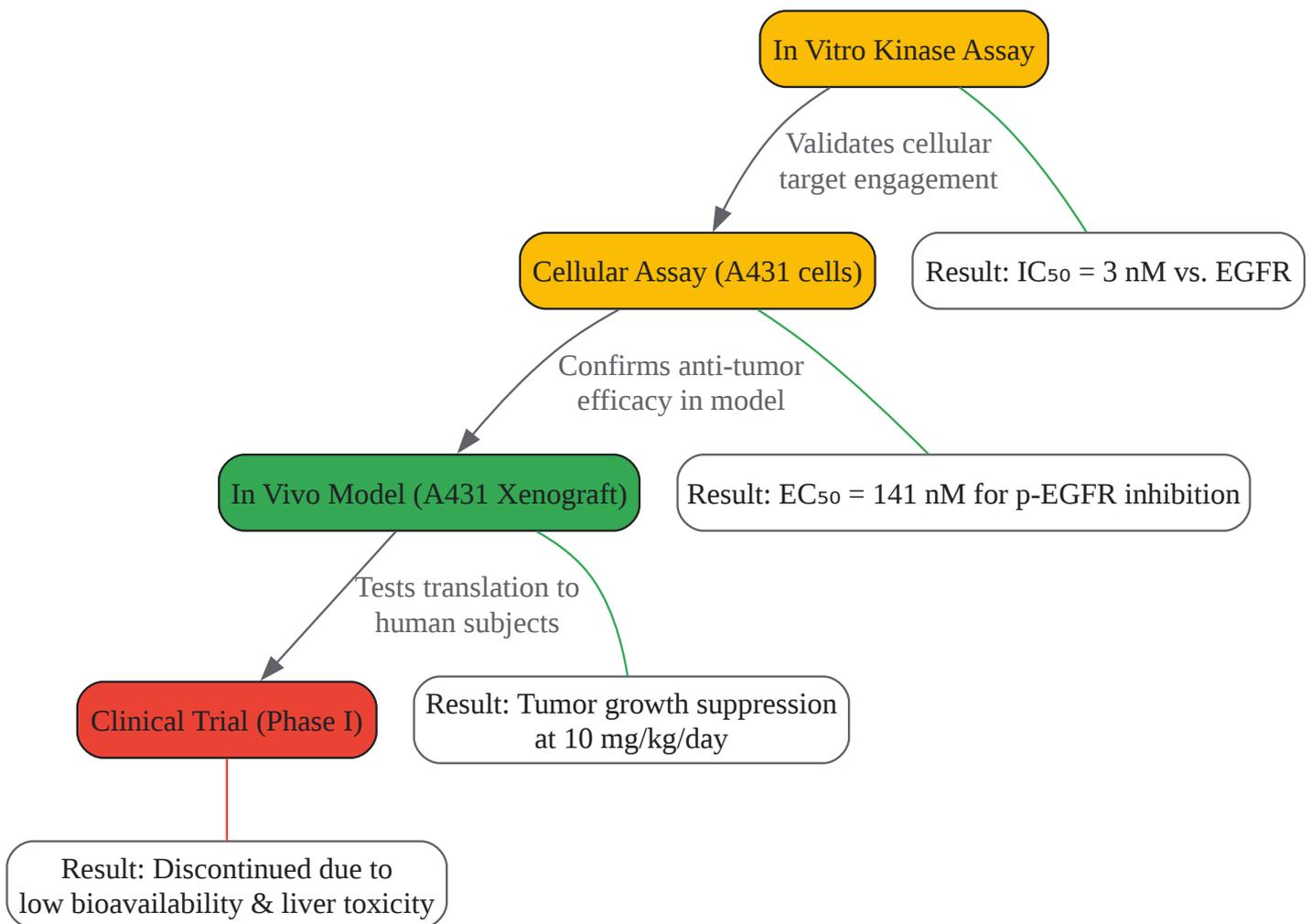
The following table summarizes key experimental data from *in vitro* and *in vivo* studies, as well as findings from human clinical trials.

Aspect	Model/System	Findings/Outcome	Citation
In Vitro Activity	EGFR kinase activity assay	Potent inhibition with IC <sub>50</sub> of 3 nM.	[1] [2]
Cellular Activity	A431 cells (EGFR-high)	Inhibited EGF-induced receptor phosphorylation (EC <sub>50</sub> = 141 nM).	[2]
In Vivo Efficacy	A431 xenograft mice (oral)	10 mg/kg/day suppressed tumor growth (T/C value 15%); 50 mg/kg/day led to tumor regression.	[1] [2]
In Vivo PK	A431 xenograft mice (oral, 10 mg/kg)	Plasma concentration: 2222 nM at 4h; 244 nM at 24h.	[1]
Clinical Trial	Phase I (Daily oral administration)	Trial discontinued: low oral bioavailability, failed to reach target plasma levels, dose-limiting liver enzyme elevations, detection of a predominant inactive metabolite.	[3]

## Mechanism of Action and Experimental Evidence

**Falnidamol** is an orally active pyrimido-pyrimidine compound designed as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. It acts on the intracellular tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival [4] [3].

The experimental evidence for its activity is structured in the workflow below:



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*Experimental workflow for **Falnidamol**, from biochemical assay to clinical trial.*

## Key Insights for Researchers

The story of **Falnidamol** offers critical lessons for drug development professionals:

- **The preclinical profile does not guarantee clinical success.** Despite high potency and selectivity in biochemical and cellular assays, and promising efficacy in animal models, the compound failed in humans due to factors (bioavailability, metabolism) that were not predicted by the preclinical models [1] [3].
- **Oral administration is no guarantee of adequate exposure.** The Phase I trial concluded that **target plasma levels could not be reached via the oral route at a reasonable dosage**, which was a primary reason for discontinuation [3].
- **Metabolite identification is crucial.** The discovery of a **preclinically unknown, abundant, and pharmacologically inactive metabolite** in human patients was a key finding that halted development [3]. This underscores the importance of thorough metabolite profiling early in development.

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## References

1. Falnidamol (BIBX 1382) | Selective EGFR Inhibitor | MedChemExpress [medchemexpress.com]
2. BIBX 1382 - Potent EGFR Inhibitor [apexbt.com]
3. Phase I and pharmacokinetic study of BIBX 1382 BS, an ... [pubmed.ncbi.nlm.nih.gov]
4. Falnidamol: Uses, Interactions, Mechanism of Action [go.drugbank.com]

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